2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Description
2-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a pyrimidine-derived sulfonamide compound characterized by a benzenesulfonamide core substituted with a chloro group at the 2-position. The pyrimidine ring is functionalized with a dimethylamino group at the 4-position and a piperidin-1-yl substituent at the 2-position.
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOIQGXAQLYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the relevant literature regarding its biological activity, focusing on mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamides and features a complex structure that includes a pyrimidine ring, a piperidine moiety, and a sulfonamide group. The presence of these functional groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The pyrimidine and sulfonamide components play crucial roles in modulating enzyme activity, particularly in cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit tankyrase enzymes, which are involved in the regulation of Wnt signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G2/M phase, contributing to its anti-cancer properties .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.87 | Significant growth inhibition |
| MDA-MB-231 | 1.75 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.91 | Moderate growth inhibition |
These results indicate that the compound is particularly effective against breast cancer cell lines compared to others.
Mechanistic Insights
Research has shown that the compound induces apoptosis through the activation of caspase pathways. Specifically, it was observed that treatment led to an increase in caspase-9 levels, suggesting a mitochondrial-mediated apoptotic process .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Clinical Trials : Preliminary clinical trials have evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and promising signs of efficacy in specific patient subsets .
- Animal Models : In vivo studies using xenograft models have confirmed the anti-tumor efficacy observed in vitro, with treated animals showing reduced tumor sizes compared to control groups .
Scientific Research Applications
Antimicrobial Applications
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating potent antibacterial activity.
| Activity Type | Tested Compound | MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have evaluated its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
Key Findings:
- GI50 Values : Related compounds exhibited GI50 values as low as 38 nM, indicating substantial potency against cancer cell proliferation.
| Activity Type | Tested Compound | GI50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | Related compounds (e.g., sulfonamide derivatives) | 31 nM - 54 nM | Potent against various cancer cells |
Biochemical Research Applications
The compound's unique structure allows it to serve as a valuable tool in biochemical research. Its interactions with various cellular targets can aid in understanding cellular signaling pathways and developing new therapeutic strategies.
Potential Research Directions:
- Investigating its role in modulating enzyme activities related to cell signaling.
- Exploring its effects on metabolic pathways critical for tumor growth.
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Antimicrobial Efficacy Study : A comprehensive evaluation of various sulfonamide derivatives revealed that this compound exhibited superior activity against resistant bacterial strains compared to other tested compounds.
- Antiproliferative Activity Investigation : Research focusing on the antiproliferative effects of this compound showed variable responses across different cancer cell lines, suggesting that structural modifications could enhance efficacy.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzenesulfonamide group directs incoming electrophiles to the meta position (C4) relative to the sulfonamide (-SO2NH-) due to its strong electron-withdrawing nature . Despite steric hindrance from the chlorine at C2, nitration and halogenation reactions occur preferentially at C4:
Nucleophilic Aromatic Substitution (NAS)
The chlorine at C2 on the benzene ring is moderately activated for displacement under harsh conditions due to the electron-withdrawing sulfonamide group :
N-Alkylation of Piperidine
The secondary amine in the piperidine group undergoes alkylation :
textReaction: **Piperidine (N) + CH3I → N-methylpiperidinium iodide** Conditions: K2CO3, DMF, 60°C, 12h Yield: 75–80%[5]
Dimethylamino Group Stability
The tertiary dimethylamino group resists alkylation but forms quaternary salts under extreme conditions (e.g., excess MeOTf, 100°C) .
Sulfonamide Group Reactions
The sulfonamide NH participates in alkylation and acylation :
Synthetic Pathways
The compound is synthesized via sequential substitutions on a pyrimidine scaffold:
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Pyrimidine Core Formation :
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Condensation of thiourea derivatives with β-ketoesters yields 4,6-dichloropyrimidine intermediates.
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Substituent Introduction :
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Sulfonamide Coupling :
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Reaction of 2-chlorobenzenesulfonyl chloride with the pyrimidine amine (DMAP, CH2Cl2).
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Stability and Degradation
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Acidic Conditions : Protonation of pyrimidine nitrogens occurs (pKa ≈ 3.5) .
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Basic Conditions : Sulfonamide NH deprotonates (pKa ≈ 10.2), forming water-soluble salts .
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Oxidative Stability : Resists oxidation by H2O2 or KMnO4 under mild conditions .
Coordination Chemistry
The compound acts as a polydentate ligand via:
-
Sulfonamide Oxygen (κO)
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Pyrimidine Nitrogen (κN)
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Piperidine Nitrogen (κN)
Example: Forms stable complexes with Cu(II) (λmax = 650 nm) .
Comparison with Similar Compounds
Research Findings and Trends
- Structural Diversity: Modifications at the pyrimidine 2- and 4-positions (e.g., piperidinyl, dimethylamino) are common across analogs, emphasizing their role in target binding.
- Pharmacokinetic Optimization : Sulfonamide-to-carboxamide substitutions (e.g., BG16051) reflect efforts to balance solubility and membrane permeability.
- Emerging Targets : Piperidine-containing pyrimidines (e.g., : 1234856-95-1) are being explored for CNS applications due to piperidine’s blood-brain barrier permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
